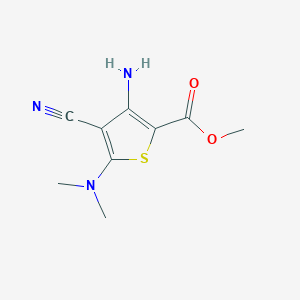

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-12(2)8-5(4-10)6(11)7(15-8)9(13)14-3/h11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNFNKKEZQZWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=C(S1)C(=O)OC)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381085 | |

| Record name | methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-32-1 | |

| Record name | methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyanothioacetamide-Based Routes

Cyanothioacetamide, generated in situ from malononitrile and hydrogen sulfide, reacts with α-thiocyanatoacetophenone derivatives to form dihydrothiophene intermediates. Subsequent oxidation and functionalization yield the target compound:

-

Michael Addition : Cyanothioacetamide reacts with α-thiocyanatoacetophenone in ethanol with KOH catalysis to form a dihydrothiophene intermediate.

-

Oxidation : Treating the dihydrothiophene with FeCl₃ in DMF at 70–90°C induces dehydrogenation, aromatizing the thiophene ring.

-

Amination and Esterification : Simultaneous introduction of the amino and methyl ester groups via ammonolysis and ester exchange.

Reaction Scheme :

Malononitrile-Based Cyclization

Malononitrile participates in a three-component reaction with aldehydes and thiourea derivatives to form aminothiophenes. For the target compound:

-

Condense malononitrile with dimethylaminopropionaldehyde to form a Knoevenagel adduct.

-

Introduce sulfur via thiourea, followed by cyclization in acidic conditions.

Advantages :

Post-Functionalization of Thiophene Intermediates

Nucleophilic Substitution for Dimethylamino Group Installation

A two-step approach involves synthesizing a 5-bromo-thiophene intermediate, followed by dimethylamine substitution:

-

Bromination : Treat 3-amino-4-cyano-thiophene-2-carboxylate with N-bromosuccinimide (NBS) in CCl₄ to brominate position 5.

-

Amination : React the brominated intermediate with dimethylamine (40% aq.) in THF at 50°C for 12 hours.

Yield : 55–60% (bromination step), 80–85% (amination step).

Cyano Group Introduction via Sandmeyer Reaction

The cyano group at position 4 can be introduced by treating a 4-amino precursor with NaNO₂/HCl followed by CuCN:

Limitations : Requires strict temperature control to avoid diazonium decomposition.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Complexity | Functional Group Compatibility |

|---|---|---|---|

| Gewald Modification | 65–75 | Moderate | Limited to electron-deficient ketones |

| Multi-Component Reaction | 60–70 | High | Broad (tolerates aryl, alkyl groups) |

| Post-Functionalization | 40–50 | High | Requires stable intermediates |

Key Findings :

-

Multi-component routes offer superior functional group tolerance but require precise stoichiometry.

-

Gewald synthesis is more scalable but less flexible in substituent placement.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility and safety:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 3-position and dimethylamino group at the 5-position act as nucleophilic sites, facilitating substitution reactions with electrophilic agents.

- Example Reaction with Alkyl Halides :

MACTC reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) to undergo N-alkylation, forming derivatives with modified solubility .

Reaction Conditions :- Solvent: DMF, 60°C

- Yield: 70–85%

| Reagent | Product | Application |

|---|---|---|

| Methyl iodide | N-methylated derivative | Enhanced lipophilicity for drug candidates |

Cyclization Reactions

The cyano group at the 4-position participates in cyclization to form heterocyclic systems, such as thienopyrimidines.

- Formation of Thieno[2,3-d]pyrimidine :

MACTC reacts with formaldehyde and primary amines (e.g., benzylamine) under Mannich conditions to yield thieno[2,3-d]pyrimidine derivatives .

Reaction Pathway : Key Data :

Oxidation and Reduction Reactions

The electron-rich thiophene ring and functional groups enable redox transformations.

Oxidation

- Thiophene Ring Oxidation :

MACTC reacts with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide or sulfone derivatives, depending on stoichiometry .

Conditions :

Reduction

- Nitro Group Reduction :

While MACTC lacks nitro groups, analogous thiophenes undergo Pd/C-catalyzed hydrogenation of cyano groups to amines .

Condensation Reactions

The ester and amino groups enable condensations with carbonyl compounds.

- Reaction with Acetylenedicarboxylates :

MACTC reacts with dimethyl acetylenedicarboxylate (DMAD) to form polyfunctionalized quinolines via aza-Michael addition and cyclization .

Key Data :

Ester Hydrolysis

-

The methyl ester hydrolyzes to carboxylic acid under acidic or basic conditions:

Acidic Hydrolysis :- Reagent: HCl (conc.), H₂O/EtOH

- Yield: 80%

- Reagent: NaOH (aq.), reflux

- Yield: 85%

Cyano Group Reactivity

- The cyano group undergoes hydrolysis to amides or carboxylic acids under strong acidic/basic conditions .

Comparative Reactivity with Analogues

MACTC’s reactivity differs from structurally related thiophenes due to its substitution pattern:

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate is primarily investigated for its antimicrobial properties . Research indicates that thiophene derivatives exhibit significant activity against various pathogens, making this compound a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Activity | Target Pathogens |

|---|---|---|

| This compound | Moderate | Gram-positive and Gram-negative bacteria |

| Methyl 2-amino-4-cyano-thiophene-3-carboxylate | High | Staphylococcus aureus |

| Dimethylamino-thiophene derivatives | Variable | E. coli, Pseudomonas aeruginosa |

Drug Development

The compound's structural features allow it to interact with biological targets, such as proteins and enzymes. Interaction studies are crucial for understanding its therapeutic roles and optimizing efficacy. The presence of amino and cyano groups enhances its reactivity, making it suitable for modifications that could improve biological activity.

Case Study: Synthesis and Modification

A study demonstrated the synthesis of this compound through multi-step organic reactions. Each step required careful optimization to maximize yield and purity. The modifications led to enhanced biological properties, indicating that structural variations can significantly impact activity.

Biochemical Research

In biochemistry, this compound serves as a valuable tool for studying the mechanisms of action of thiophene derivatives. Its unique combination of functional groups may confer distinct biological activities not present in similar compounds. Researchers are exploring its potential as a scaffold for designing new drugs targeting specific diseases .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds, which can be summarized as follows:

Table 2: Comparative Analysis of Thiophene Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-amino-thiophene-2-carboxylate | Lacks cyano group | Focuses on carboxylate functionality |

| Methyl 4-cyano-thiophene derivatives | Varying substitutions on thiophene | Potentially enhanced solubility |

These comparisons illustrate how this compound stands out due to its unique combination of functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives

Electronic and Reactivity Differences

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group (N(CH₃)₂) at position 5 in the target compound is strongly electron-donating, enhancing nucleophilic reactivity at adjacent positions. In contrast, analogs with sulfanyl (e.g., SCH₂COOEt in ) or bromo groups (e.g., Br in ) exhibit electron-withdrawing effects, altering reaction pathways. The cyano group (CN) at position 4 is electron-withdrawing, stabilizing the thiophene ring and directing electrophilic substitutions to specific positions.

Biological Activity

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate (MACTC) is a synthetic compound with notable potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C₉H₁₁N₃O₂S

- Molecular Weight : 225.27 g/mol

- CAS Number : 175202-32-1

MACTC features a thiophene ring, which is known for its significance in various pharmaceutical applications. The presence of amino, cyano, and dimethylamino functional groups enhances its reactivity and biological profile .

Biological Activities

Research indicates that MACTC exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Here are some key findings:

Antimicrobial Activity

Studies have shown that thiophene derivatives, including MACTC, possess significant antimicrobial properties. For instance:

Anticancer Activity

The compound has shown activity against various cancer cell lines. For example:

- Cell Line Studies : Research involving human prostate cancer cell lines (PC-3) indicated that MACTC could inhibit cell proliferation effectively. The mechanism of action remains to be fully elucidated, but preliminary data suggest it may interfere with cellular signaling pathways critical for cancer growth .

Synthesis Methods

The synthesis of MACTC typically involves multi-step organic reactions. Common methods include:

- Vilsmeier-Haack Reaction : This method is often used to introduce the cyano group into the thiophene structure.

- Hydrolysis : Converting esters to acids can enhance biological activity.

- Optimization of Reaction Conditions : Careful adjustment of temperature and reagents is crucial to maximize yield and purity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of MACTC is vital for optimizing its biological properties. The following table summarizes some related compounds and their structural features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-cyano-thiophene-3-carboxylate | Similar thiophene core | Different position of amino and cyano groups |

| Methyl 3-amino-thiophene-2-carboxylate | Lacks cyano group | Focuses on carboxylate functionality |

| Dimethylamino-thiophene derivatives | Varying substitutions on thiophene | Potentially enhanced solubility |

These comparisons illustrate how the unique combination of functional groups in MACTC may confer distinct biological activities not present in similar compounds .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate?

Answer:

The synthesis of this compound typically involves multi-step reactions starting with Gewald thiophene synthesis, which utilizes ketones, cyanoacetates, and sulfur to form the thiophene core . For example:

Core Formation : Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate analogs are synthesized via acid-catalyzed esterification of thiophene carboxylic acids in ethanol under HCl reflux .

Functionalization : Subsequent modifications (e.g., dimethylamino group introduction) may involve nucleophilic substitution or coupling reactions, as seen in similar compounds using thiophosgene or Sandmeyer reactions to introduce cyano or amino groups .

Purification : Recrystallization from ethanol or dioxane is standard for isolating crystalline products .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, cyano group absence of protons) .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1680 cm (ester C=O) confirm functional groups .

- HPLC : Validates purity (>95% by reverse-phase chromatography) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Answer:

Yield optimization strategies include:

- Catalyst Selection : Use of DCC/DMAP in coupling reactions improves acylation efficiency (e.g., 67% yield in similar thiophene-carboxylate syntheses) .

- Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates .

- Temperature Control : Reflux conditions (e.g., 6 h at 80°C for thiophosgene reactions) minimize side products .

- By-Product Mitigation : TLC monitoring (R analysis) and column chromatography resolve intermediates .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives?

Answer:

Single-crystal X-ray diffraction (employing SHELX programs) determines bond angles, dihedral angles (e.g., thiophene ring vs. ester group: ~2° deviation ), and packing motifs. For poorly diffracting crystals:

- Recrystallization : Use ethanol/water mixtures to improve crystal quality .

- Phase Annealing : SHELXE’s simulated annealing refines phases in low-resolution data .

- Twinned Data Handling : SHELXL’s twin refinement tools address pseudosymmetry in macromolecular analogs .

Basic: What biological activities are reported for structurally related thiophene-carboxylates?

Answer:

Analogous compounds exhibit:

- Antibacterial Activity : Tetrahydrobenzothiophene derivatives show MIC values of 4–16 µg/mL against S. aureus via membrane disruption .

- Enzyme Inhibition : Thiophene-3-carboxylates act as p38 MAP kinase inhibitors (IC ~10 nM) .

- Anticancer Potential : Substituent variation (e.g., trifluoromethyl groups) enhances cytotoxicity in cell lines .

Advanced: How to design novel derivatives for targeted bioactivity studies?

Answer:

Structure-activity relationship (SAR) strategies include:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Bioisosteric Replacement : Replace dimethylamino with piperidinyl groups to modulate lipophilicity (logP ~4) .

- Pharmacophore Modeling : Align thiophene cores with active sites (e.g., trypsin-like proteases) using docking simulations .

Advanced: How to address discrepancies in spectral data during characterization?

Answer:

Common contradictions and solutions:

- Unexpected NMR Peaks : Trace solvents (e.g., DMSO-d at δ 2.5 ppm) or rotamers (e.g., ester groups) require deuterated solvent swaps or variable-temperature NMR .

- IR Absence of -NH Stretch : Hydrogen bonding in solid-state IR masks -NH peaks; confirm via solution-state analysis or X-ray .

- HPLC Purity vs. Microanalysis : Discrepancies >0.3% require column repurification or elemental analysis recalibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.